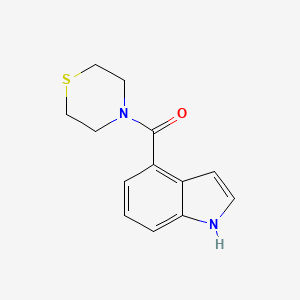![molecular formula C14H15ClN6O2 B6579948 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-88-7](/img/structure/B6579948.png)
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine” is a novel chemical entity. It seems to be related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed and synthesized as part of a search for potent anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “this compound” is not specified in the available data.Scientific Research Applications
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been studied for its potential use as an antiviral, antimicrobial, and antifungal agent. Additionally, this compound has been studied for its potential use as a drug delivery system, as well as its effects on the regulation of gene expression. Furthermore, it has been studied for its potential use in cancer therapy, as well as its ability to inhibit the growth of tumor cells.
Mechanism of Action
The exact mechanism of action of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in the replication of viruses and bacteria, as well as by interfering with the cell membrane of the target cells. Additionally, this compound has been found to inhibit the activity of DNA and RNA polymerases, which are essential for the replication of viruses and bacteria.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the replication of viruses and bacteria, as well as to inhibit the activity of DNA and RNA polymerases. Additionally, this compound has been found to interfere with the cell membrane of the target cells, as well as to inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
The use of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine in laboratory experiments has several advantages. In particular, it is relatively easy to synthesize, and it has been found to have a variety of biological activities. Additionally, it has been found to be relatively stable and to have low toxicity. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects in animals and humans.
Future Directions
The potential applications of 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine in the fields of medicinal chemistry and biochemistry are numerous. In particular, further research is needed to better understand its mechanism of action and its effects on the regulation of gene expression. Additionally, further research is needed to explore its potential use as a drug delivery system and its potential use in cancer therapy. Furthermore, further research is needed to explore its potential use as an antiviral, antimicrobial, and antifungal agent, as well as its potential use in the development of new drugs. Finally, further research is needed to investigate its potential toxicity and its potential adverse effects.
Synthesis Methods
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine can be synthesized using a variety of methods. The most common method is the reaction of 2-chlorophenylpiperazine with nitropyrimidine. This reaction is typically carried out in aqueous solution at a temperature of 60-80°C. In addition, other methods such as direct condensation of 2-chlorophenylpiperazine and nitropyrimidine, as well as the reaction of piperazine and nitropyrimidine in the presence of an acid catalyst, have been used to synthesize this compound.
properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXUMVMOBYGHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579874.png)
![methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579878.png)
![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)
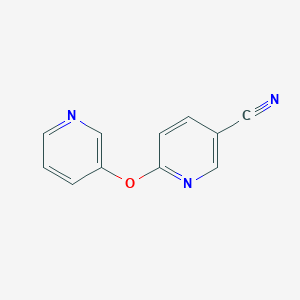
![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
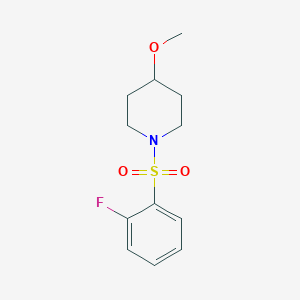
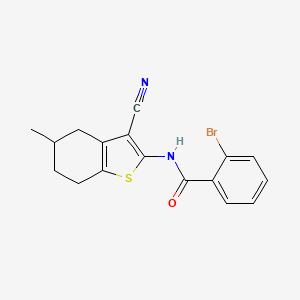
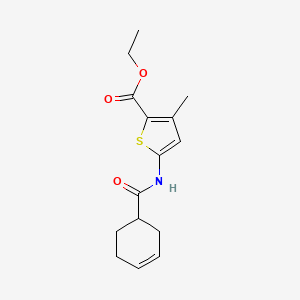
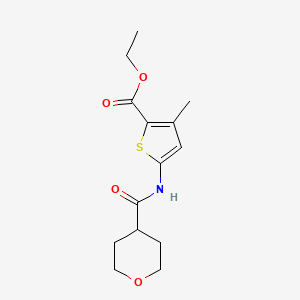
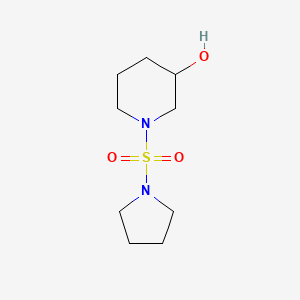
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
